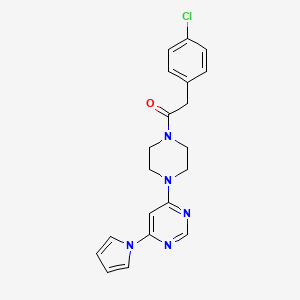
1-(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(4-chlorophenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(4-chlorophenyl)ethanone is a useful research compound. Its molecular formula is C20H20ClN5O and its molecular weight is 381.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Microwave Assisted Synthesis and Antibacterial Activity
- The compound has been synthesized via microwave-assisted techniques, showing promise in the field of organic synthesis and antibacterial applications. One study detailed the synthesis of related compounds using piperidine and 4-chloro acetophenone under microwave irradiation, leading to compounds with antibacterial properties (Merugu, Ramesh, & Sreenivasulu, 2010).
Synthesis of Novel Dihydropyrimidinone Derivatives
- Research has been conducted on the synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moiety, which may have implications in the development of new pharmacological agents (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
Molecular Interaction Studies
- Studies on molecular interaction, especially with cannabinoid receptors, have been conducted. This includes research on analogs of the compound for understanding its binding and activity at the molecular level, which can be crucial in drug design (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Antitumor Activity Evaluation
- Some derivatives of the compound have been synthesized and evaluated for their potential anticancer activities against breast cancer cells, indicating its relevance in oncology research (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).
Antimicrobial and Anticancer Agents
- The compound's derivatives have been synthesized and characterized for their antimicrobial and anticancer properties. This suggests its potential in the development of new treatments for infectious diseases and cancer (Hafez, El-Gazzar, & Al-Hussain, 2016).
Structural and Electronic Properties
- Research into the structural and electronic properties of related anticonvulsant drugs has been carried out. This is significant for understanding how structural variations can influence pharmacological activity (Georges, Vercauteren, Evrard, & Durant, 1989).
Synthesis of Pyridine Derivatives
- Studies have been conducted on the synthesis of new pyridine derivatives of the compound, highlighting its versatility and potential in creating diverse medicinal compounds with antimicrobial activity (Patel, Agravat, & Shaikh, 2011).
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-1-[4-(6-pyrrol-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O/c21-17-5-3-16(4-6-17)13-20(27)26-11-9-25(10-12-26)19-14-18(22-15-23-19)24-7-1-2-8-24/h1-8,14-15H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXLIFNHKSNJDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=CC=C3)C(=O)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
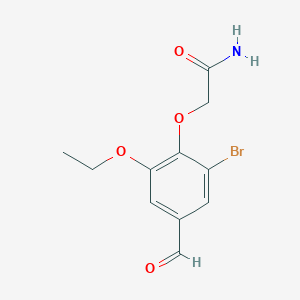
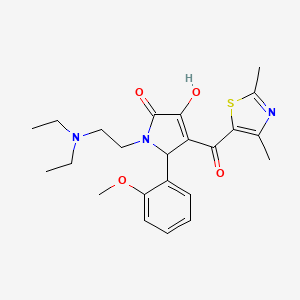
![N-[4-[3-(2-methoxyphenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2686563.png)
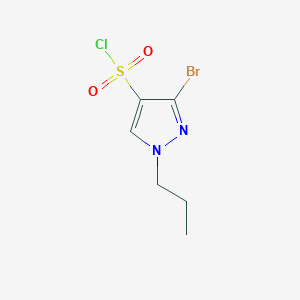


![ethyl 3-butyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazine-5-carboxylate](/img/structure/B2686573.png)
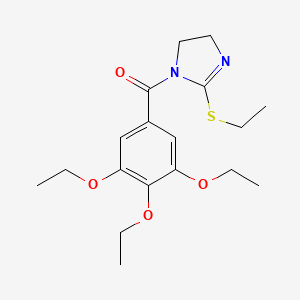
![8-(4-fluorobenzoyl)-6-[(2-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2686576.png)
![1-(5-chloro-2-methoxyphenyl)-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2686577.png)
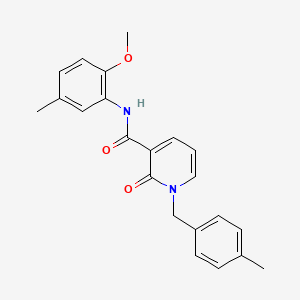

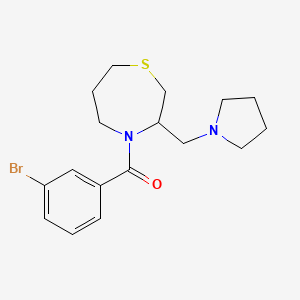
![N-[(4-Chlorophenyl)-cyanomethyl]-2-(dimethylamino)acetamide](/img/structure/B2686584.png)
